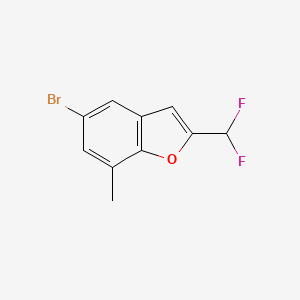
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine, also known as DMSO-CI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine involves the inhibition of various signaling pathways that are involved in cancer cell growth and metastasis. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has also been shown to inhibit the expression of MMP-2 and MMP-9, which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has been found to have various biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. In addition, N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has been found to induce cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division. N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the expression of various proteins that are involved in these processes.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine in lab experiments is its high potency and specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. In addition, N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has been shown to have good stability and solubility, which makes it easy to use in various experimental settings.
One of the limitations of using N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine in lab experiments is its limited availability and high cost. The synthesis of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine is complex and requires specialized equipment and expertise. In addition, the use of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine in humans has not been extensively studied, which makes it difficult to assess its safety and efficacy.
将来の方向性
There are several future directions for N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine research. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity. Another direction is to study its effects on different types of cancer cells and its potential use in personalized medicine. In addition, further studies are needed to assess its safety and efficacy in animal models and human clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine would facilitate its use in scientific research and potential therapeutic applications.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer treatment. Its high potency and specificity towards cancer cells make it a promising candidate for further investigation. However, further studies are needed to assess its safety and efficacy in animal models and human clinical trials. The development of more efficient and cost-effective synthesis methods for N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine would facilitate its use in scientific research and potential therapeutic applications.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine involves the reaction of 2,4-dimethoxyaniline and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 7-methoxy-4-methylcoumarin-3-imine. The final product is obtained after purification using column chromatography. This method has been optimized to achieve high yields and purity of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. In addition, N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-16-6-10-21(12-17(16)2)34(28,29)25-13-18-7-8-19(30-3)14-23(18)33-26(25)27-22-11-9-20(31-4)15-24(22)32-5/h6-15H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPUEVAZNIQQAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=C(C=C(C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

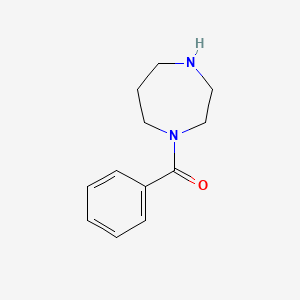
![6-Ethyl-5-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2376599.png)
![3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2376600.png)
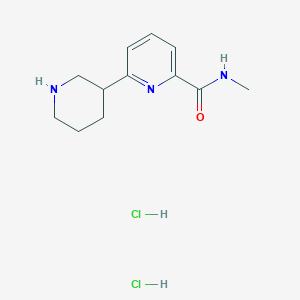
![3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2376604.png)
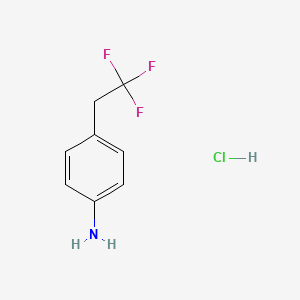
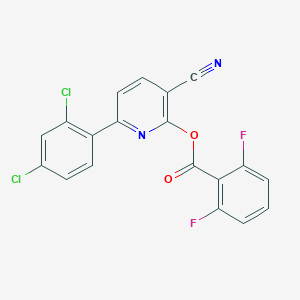
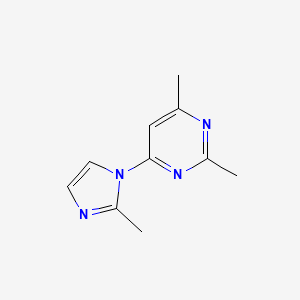
![3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2376611.png)

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2376613.png)
![3-[(2-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2376614.png)
![2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2376615.png)
